1,7,13,19-EICOSATETRAYNE
Description
1,7,13,19-Eicosatetrayne is a hypothetical 20-carbon aliphatic hydrocarbon featuring four conjugated triple bonds at positions 1, 7, 13, and 18. Its molecular formula is C₂₀H₂₈, with a theoretical molecular weight of 268.44 g/mol. Unlike oxygenated eicosanoids (e.g., hydroxyeicosatetraenoic acids or prostaglandins), this compound lacks functional groups, rendering it highly hydrophobic and reactive due to its sp-hybridized carbon chains.
Properties
CAS No. |
872-27-5 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
icosa-1,7,13,19-tetrayne |
InChI |
InChI=1S/C20H26/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h1-2H,5-12,17-20H2 |
InChI Key |
IGIBMDAYUGTBTI-UHFFFAOYSA-N |
SMILES |
C#CCCCCC#CCCCCC#CCCCCC#C |
Canonical SMILES |
C#CCCCCC#CCCCCC#CCCCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,7,13,19-EICOSATETRAYNE typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reaction conditions.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,7,13,19-EICOSATETRAYNE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 1,7,13,19-EICOSATETRAYNE involves its interaction with various molecular targets. The presence of multiple triple bonds allows it to participate in a variety of chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key differences between 1,7,13,19-eicosatetrayne and structurally related compounds from the evidence:
Key Observations:
Bond Reactivity: The conjugated triple bonds in this compound are significantly more reactive than the double bonds in eicosatetraenoates or HETEs. This reactivity could make it prone to polymerization or cycloaddition reactions, unlike the stable ester or hydroxyl groups in and compounds . In contrast, macrocyclic compounds () exhibit rigidity and selectivity due to their cyclic structures, which this compound lacks .
Biological Relevance: Oxygenated eicosanoids like 19-HETE and prostaglandins () are bioactive signaling molecules involved in inflammation and vascular regulation. The absence of functional groups in this compound likely precludes similar biological roles . Macrocyclic analogs () demonstrate pharmacological applications (e.g., antiparasitic drugs), suggesting that functionalization of this compound with heteroatoms could expand its utility .
Analytical Challenges: Poly-ynes like this compound may require specialized analytical methods (e.g., Raman spectroscopy) due to their lack of polar groups, unlike methyl eicosatetraenoates, which are easily quantified via GC-MS .
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